1-(4-phenoxyphenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(4-phenoxyphenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C24H19N5OS and its molecular weight is 425.51. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- A compound related to 1-(4-phenoxyphenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine demonstrated notable antimicrobial activity. It showed efficacy against plant fungi and bacteria, with some derivatives exhibiting superior antibacterial activity compared to commercial agents (Liao et al., 2017).
Synthesis of Novel Derivatives
- Research has been conducted on synthesizing new derivatives containing the 1,2,3-triazole moiety, highlighting the versatility and potential for various applications of such compounds (Abdelriheem et al., 2017).
Antitumor Activity
- Some compounds structurally related to the subject compound have shown promising antitumor activities. These include derivatives synthesized for targeting specific cancer cell lines, suggesting potential applications in cancer research (叶姣 et al., 2015).
Synthesis Techniques and Chemical Properties
- Research has focused on developing efficient synthesis techniques for related compounds, which is crucial for exploring their applications in various fields, including pharmaceuticals (Sujatha et al., 2018).
Structural Characterization
- Studies on the structural characterization of related compounds have been conducted, which is essential for understanding their chemical behavior and potential applications (Kariuki et al., 2021).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The presence of the thiazole ring in the compound might contribute to its biological activity.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5OS/c1-16-7-9-17(10-8-16)21-15-31-24(26-21)22-23(25)29(28-27-22)18-11-13-20(14-12-18)30-19-5-3-2-4-6-19/h2-15H,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFQTRCSGMMNJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC5=CC=CC=C5)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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